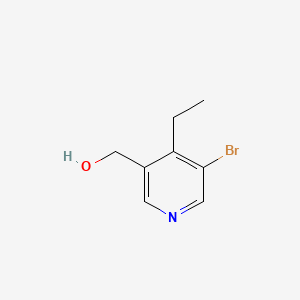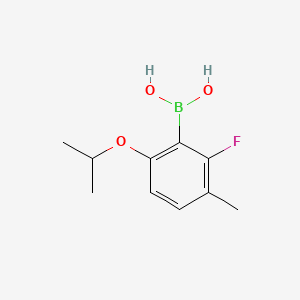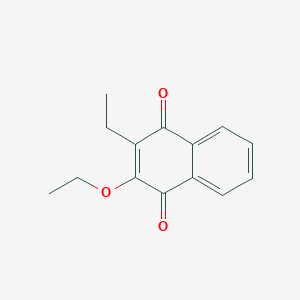
(5-Bromo-4-ethylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-4-ethylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 5-position, an ethyl group at the 4-position, and a hydroxymethyl group at the 3-position of the pyridine ring.
Preparation Methods
The synthesis of (5-Bromo-4-ethylpyridin-3-yl)methanol typically involves the bromination of 4-ethylpyridine followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The hydroxymethylation is usually achieved through a reaction with formaldehyde under basic conditions .
Chemical Reactions Analysis
(5-Bromo-4-ethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
(5-Bromo-4-ethylpyridin-3-yl)methanol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of (5-Bromo-4-ethylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxymethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
(5-Bromo-4-ethylpyridin-3-yl)methanol can be compared with other similar compounds, such as:
(5-Bromo-4-methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(5-Bromo-4-ethylpyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(5-Chloro-4-ethylpyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their substituents .
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
(5-bromo-4-ethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-2-7-6(5-11)3-10-4-8(7)9/h3-4,11H,2,5H2,1H3 |
InChI Key |
CSSHONQRUWSBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)

![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)









